molecular formula C5H8O B101093 Vinyl cyclopropyl ether CAS No. 16545-67-8

Vinyl cyclopropyl ether

Cat. No. B101093
CAS RN: 16545-67-8
M. Wt: 84.12 g/mol
InChI Key: XRCVFFQSIMHODB-UHFFFAOYSA-N
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Description

Vinyl cyclopropyl ether (VCPE) is a chemical compound that belongs to the family of cyclopropyl ethers. It is widely used in scientific research due to its unique chemical properties and diverse applications.

Mechanism Of Action

Vinyl cyclopropyl ether is a reactive molecule that can undergo various chemical reactions. It can undergo ring-opening reactions to form cyclopropyl alcohols, which can further react to form various compounds. Vinyl cyclopropyl ether can also undergo cycloaddition reactions with various compounds, which can lead to the formation of new compounds. The mechanism of action of Vinyl cyclopropyl ether is complex and depends on the reaction conditions and the nature of the reactants.

Biochemical And Physiological Effects

Vinyl cyclopropyl ether has been shown to have antimicrobial properties. It inhibits the growth of various bacteria and fungi, including Escherichia coli and Candida albicans. Vinyl cyclopropyl ether has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines in macrophages. Vinyl cyclopropyl ether has also been shown to have cytotoxic effects on cancer cells. It induces apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Advantages And Limitations For Lab Experiments

Vinyl cyclopropyl ether has several advantages for lab experiments. It is a versatile reagent that can undergo various chemical reactions, which makes it useful in organic synthesis. Vinyl cyclopropyl ether is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, Vinyl cyclopropyl ether has some limitations. It is a reactive molecule that can undergo unwanted side reactions, which can complicate the synthesis of compounds. Vinyl cyclopropyl ether is also unstable and can decompose over time, which can affect its reactivity.

Future Directions

There are several future directions for the research on Vinyl cyclopropyl ether. One direction is to explore its applications in drug delivery and tissue engineering. Vinyl cyclopropyl ether-based polymers have potential as drug delivery vehicles and scaffolds for tissue engineering. Another direction is to explore its applications in the synthesis of new compounds with antimicrobial and anticancer properties. Vinyl cyclopropyl ether-based compounds have potential as new antibiotics and anticancer agents. Finally, further research is needed to understand the mechanism of action of Vinyl cyclopropyl ether and its effects on biological systems.

Synthesis Methods

Vinyl cyclopropyl ether can be synthesized by the reaction of cyclopropyl Grignard reagents with vinyl halides. This reaction is known as the Stille coupling reaction and is widely used in organic synthesis. The reaction is carried out under an inert atmosphere and at low temperatures to prevent unwanted side reactions. The purity of Vinyl cyclopropyl ether can be improved by distillation or column chromatography.

Scientific Research Applications

Vinyl cyclopropyl ether has diverse applications in scientific research. It is used as a monomer in the synthesis of polymers, which have applications in drug delivery, tissue engineering, and other fields. Vinyl cyclopropyl ether is also used as a reagent in organic synthesis for the preparation of various compounds. It is used in the synthesis of cyclopropyl amides, which have antimicrobial properties. Vinyl cyclopropyl ether is also used in the synthesis of cyclopropyl ketones, which have applications in the pharmaceutical industry.

properties

CAS RN

16545-67-8

Product Name

Vinyl cyclopropyl ether

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

ethenoxycyclopropane

InChI

InChI=1S/C5H8O/c1-2-6-5-3-4-5/h2,5H,1,3-4H2

InChI Key

XRCVFFQSIMHODB-UHFFFAOYSA-N

SMILES

C=COC1CC1

Canonical SMILES

C=COC1CC1

Other CAS RN

16545-67-8

synonyms

ethenoxycyclopropane

Origin of Product

United States

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